2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of fluorinated aromatic, sulfonamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the key intermediatesThe thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling . The final step involves the etherification of the intermediate with ethan-1-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking its activity. The fluorine and sulfonamide groups could play key roles in binding to the enzyme, while the thiophene moiety could enhance the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-5-methoxybenzenesulfonamide
- Thiophene-3-yl-ethanol
- 5-fluoro-2-methoxybenzenesulfonamide
Uniqueness
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of both a fluorinated aromatic ring and a thiophene moiety makes it particularly interesting for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S2/c1-21-13-3-2-12(16)8-15(13)24(19,20)17-9-14(22-6-5-18)11-4-7-23-10-11/h2-4,7-8,10,14,17-18H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSWYFBXRAWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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